5-chloro-4-hydroxypyridine-3-sulfonamide
Description
Properties
CAS No. |
1352498-42-0 |
|---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The chlorination is performed using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in a solvent system containing phosphorus oxychloride (POCl₃) . The reaction proceeds via electrophilic aromatic substitution, where PCl₃ acts as a Lewis acid catalyst, and Cl₂ serves as the chlorinating agent. Key parameters include:
-
Temperature : 80–110°C (reflux conditions).
-
Molar ratios : 1:2.5:4 for 4-hydroxypyridine-3-sulfonic acid:PCl₃:Cl₂.
Excess PCl₃ and POCl₃ are removed via vacuum distillation, leaving a residue of 4-chloropyridine-3-sulfonic acid chloride. This intermediate is highly reactive and must be handled under inert conditions to prevent hydrolysis.
Industrial Scale Considerations
Industrial processes optimize solvent recovery and waste reduction. For example, POCl₃ is distilled and reused in subsequent batches, reducing material costs by ~30%. Large-scale reactors employ jacketed vessels to maintain precise temperature control, ensuring consistent reaction rates and minimizing byproducts such as over-chlorinated derivatives.
Sulfonamide Formation via Ammonolysis
The sulfonic acid chloride intermediate is converted to the target sulfonamide through reaction with ammonia.
Solvent Systems and Reaction Parameters
Ammonolysis is conducted in a biphasic solvent system of toluene and acetone (15% v/v). The addition of 24–25% aqueous ammonia is carefully controlled to avoid exothermic runaway:
-
Temperature : 20–25°C (maintained via external cooling).
-
Ammonia stoichiometry : 2.1–2.2 equivalents relative to the sulfonic acid chloride.
The use of acetone prevents caking of the product on reactor walls, ensuring efficient mixing and higher yields.
Purification Techniques
Crude 5-chloro-4-hydroxypyridine-3-sulfonamide is purified through sequential washes and crystallization:
-
Washing : Toluene and water remove unreacted ammonia and inorganic salts.
-
Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >99.7% purity (HPLC).
-
Drying : Vacuum drying at 40°C ensures residual solvent levels <0.1%.
Alternative Synthetic Pathways
While the PCl₃/Cl₂ method dominates industrial production, older routes using phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been documented. These methods, however, suffer from lower yields (60–70%) due to side reactions such as sulfonic acid group over-chlorination. Comparative studies highlight the superiority of the PCl₃/Cl₂ system in selectivity and scalability.
Data Tables Compiling Key Reaction Parameters
Table 1: Chlorination Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-chloro-4-pyridone-3-sulfonamide.
Reduction: 5-chloro-4-hydroxypyridine-3-amine.
Substitution: 5-substituted-4-hydroxypyridine-3-sulfonamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Diuretics
One of the primary applications of 5-chloro-4-hydroxypyridine-3-sulfonamide is in the synthesis of torasemide, a high-efficiency loop diuretic used to treat hypertension and edema associated with heart failure and renal disease. The compound serves as a key intermediate in the synthetic pathway leading to torasemide, which has gained a substantial market share due to its efficacy and safety profile .
1.2. Anti-inflammatory and Antipyretic Properties
Chloropyridine sulfonic acid derivatives, including this compound, have been noted for their anti-inflammatory and antipyretic properties. These compounds are often utilized in developing pharmaceuticals aimed at treating inflammatory conditions and fever .
Synthesis Processes
The synthesis of this compound involves several chemical reactions, typically starting from 4-hydroxypyridine through sulfonation, chlorination, and subsequent amination processes. The following table summarizes the key steps involved in its synthesis:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Hydroxypyridine + SO₃ | Fuming sulfuric acid, 190°C | Sulfonation to form sulfonic acid derivative |
| 2 | Sulfonic acid derivative + PCl₅ + POCl₃ | Heat to 120°C | Formation of chlorinated sulfonamide |
| 3 | Chlorinated sulfonamide + NH₃ | Ice bath reaction | Final product: this compound |
Case Studies
3.1. Torasemide Development
A notable case study involves the development of torasemide from this compound. Researchers optimized the synthesis route to improve yield and purity while minimizing complex work-up procedures. The final product demonstrated strong diuretic activity with a favorable pharmacokinetic profile .
3.2. Quality Control in Pharmaceutical Manufacturing
The compound is also essential in quality control processes for pharmaceuticals containing related substances. Its characterization helps ensure the safety and efficacy of medications by identifying impurities and assessing their potential impact on therapeutic outcomes .
Mechanism of Action
The mechanism by which 5-chloro-4-hydroxypyridine-3-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-chloro-4-hydroxypyridine-3-sulfonamide becomes apparent when compared to related pyridine sulfonamide derivatives. Below is a systematic comparison based on substituent patterns, molecular properties, and applications:
Table 1: Structural and Chemical Comparison
Key Analysis:
Substituent Effects on Polarity and Reactivity: The hydroxyl group in this compound enhances polarity compared to alkylated derivatives like 5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide, which has lipophilic N-ethyl and N-methyl groups . The N-oxide group in 4-chloro-1-oxidopyridin-1-ium-3-sulfonamide introduces a permanent positive charge, likely improving aqueous solubility but limiting blood-brain barrier penetration .
Biological Implications: Sulfonamide moieties are critical for binding to enzymatic active sites (e.g., carbonic anhydrase). The hydroxyl group in the target compound may compete with alkylated analogs for hydrogen-bonding interactions, altering binding affinity .
Synthetic Accessibility :
- The presence of multiple substituents (e.g., chloro, hydroxyl, sulfonamide) in this compound may complicate regioselective synthesis, whereas simpler derivatives like 5-methoxy-4-methylpyridin-3-amine•HCl are more straightforward to prepare .
Q & A
Q. How can the synthesis of 5-chloro-4-hydroxypyridine-3-sulfonamide be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures may accelerate reaction kinetics but risk decomposition. Controlled heating (e.g., 60–80°C) is recommended for stability .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while dichloromethane may improve selectivity in substitution steps .
- Catalysts : Use bases like sodium hydride for deprotonation or palladium catalysts for coupling reactions, depending on the synthetic route .
- Purification : Column chromatography with gradient elution or recrystallization in ethanol/water mixtures can isolate high-purity product .
Q. What analytical techniques are most suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with specific attention to sulfonamide (-SONH) and hydroxyl (-OH) proton shifts .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular weight (m/z ~223) and purity (>98%) .
- FT-IR : Peaks at ~1150 cm (S=O stretching) and ~3400 cm (N-H/O-H stretching) confirm functional groups .
Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1–13) with UV-Vis quantification at λ_max .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via HPLC to detect degradation products like sulfonic acids or chloro derivatives .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or hydrolysis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DO) to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for substitution at the C-5 chloro position .
- Trapping Intermediates : Use low-temperature NMR to capture transient species during hydrolysis .
Q. What computational approaches are effective in predicting the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes like carbonic anhydrase, where sulfonamides are known inhibitors .
- QSAR Modeling : Correlate substituent effects (e.g., Cl, OH positions) with inhibitory activity using descriptors like LogP and Hammett constants .
Q. How can contradictory data in literature on the biological activity of this compound be resolved?
Methodological Answer:
Q. What strategies enable selective functionalization of the pyridine ring without disrupting the sulfonamide group?
Methodological Answer:
- Protecting Groups : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) during electrophilic substitution at C-4 hydroxyl .
- Regioselective Catalysis : Use Pd-catalyzed C-H activation to modify specific positions while preserving the sulfonamide .
Q. How does the introduction of structural analogs (e.g., fluoro or methyl derivatives) impact enzyme inhibition profiles?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs and test against target enzymes (e.g., carbonic anhydrase isoforms) to map substituent effects on IC .
- Crystallography : Resolve co-crystal structures to visualize binding interactions, such as hydrogen bonding with sulfonamide .
Q. What methodologies are recommended for designing multi-step syntheses of derivatives for high-throughput screening?
Methodological Answer:
Q. How can thermodynamic and kinetic parameters of degradation pathways be quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
